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Compound of Interest

Compound Name: 3-bromo-1H-quinolin-2-one

Cat. No.: B1331375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 3-bromo-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry
and materials science. The structural elucidation of such molecules is critical for understanding
their chemical properties and potential applications. This document details the expected data
from key spectroscopic techniques, provides standardized experimental protocols, and
illustrates the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-bromo-1H-quinolin-2-one,
providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Chemical Coupling

Nucleus Solvent Shift () in Constant (J)  Multiplicity Assignment
ppm in Hz

1H DMSO-ds 12.06 - Singlet NH

1H DMSO-ds 8.51 - Singlet H4

H DMSO-ds 7.68 7.7 Doublet H5

H DMSO-ds 7.55 8.2 Triplet H7

1H DMSO-ds 7.34 8.2 Doublet H8

H DMSO-ds 7.22 7.5 Triplet H6

13C DMSO-ds 158.15 - - C2 (C=0)

13C DMSO-ds 142.18 - - C4

13C DMSO-ds 138.65 - - C8a

13C DMSO-ds 131.21 - - Cc7

13C DMSO-ds 127.80 - - C5

13C DMSO-ds 122.79 - - C6

13C DMSO-ds 119.87 - - C4a

13C DMSO-ds 117.55 - - C3

13C DMSO-ds 115.70 - - C8

Data sourced from a study on the synthesis of Quinolin-2(1H)-ones[1].

Table 2: Mass Spectrometry (MS) Data
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_ o Relative
Technique lonization Mode  m/z Value Fragment
Abundance
[M+H]* (with
HRMS ESI 223.9705 ~100%
7gBr)
[M+H]* (with
HRMS ESI 225.9685 ~98%

81By)

High-Resolution Mass Spectrometry (HRMS) data confirms the molecular formula CoHeBrNO,
with the characteristic isotopic pattern of a monobrominated compound][1].

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

Expected Wavenumber

Functional Group Vibrational Mode
(cm~)

N-H Stretching 3300-3100
C-H (aromatic) Stretching 3100-3000
C=0 (amide) Stretching 1700-1650
C=C (aromatic) Stretching 1600-1450
C-N Stretching 1350-1200
C-Br Stretching 700-500

These are typical absorption ranges for quinolin-2-one derivatives. Specific values for 3-
bromo-1H-quinolin-2-one may vary.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected Absorptions)

Solvent Amax (nm) Molar Absorptivity (€)  Electronic Transition

Ethanol/Methanol ~230, ~280, ~330 - m - 1%
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Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. The
exact maxima and molar absorptivity are solvent-dependent.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3-bromo-1H-quinolin-2-one are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 3-bromo-1H-quinolin-2-one.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de) in a clean, dry NMR tube.

o Ensure complete dissolution, using gentle vortexing if necessary.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field instrument.

[¢]

Temperature: 298 K.

[e]

Pulse Program: Standard single-pulse sequence.

[e]

Number of Scans: 16-64, depending on sample concentration.

o

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: 0-14 ppm.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher.

o Temperature: 298 K.
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[e]

Pulse Program: Proton-decoupled pulse sequence.

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-200 ppm.

» Data Processing:

[¢]

Apply Fourier transformation to the Free Induction Decay (FID).

[e]

Phase correct the spectrum.

Perform baseline correction.

o

[¢]

Calibrate the chemical shifts using the residual solvent peak of DMSO-de (6 = 2.50 ppm
for 1H and & = 39.52 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a stock solution of 3-bromo-1H-quinolin-2-one at a concentration of 1 mg/mL in
a suitable solvent such as methanol or acetonitrile.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent.
o Filter the final solution through a 0.22 pum syringe filter if any particulate matter is visible.
e Instrumentation (High-Resolution Mass Spectrometry - HRMS):

o Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or
Orbitrap mass spectrometer.

o lonization Source: Electrospray lonization (ESI) in positive ion mode is typically used.
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o Sample Introduction: Direct infusion via a syringe pump or through a Liquid
Chromatography (LC) system.

o Mass Range: Scan a range appropriate for the expected molecular ion, for instance, m/z
100-500.

o Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its
isotopic pattern.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 3-bromo-1H-quinolin-2-one sample directly onto the
ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Data Acquisition:

(¢]

Collect a background spectrum of the empty, clean ATR crystal.

[¢]

Collect the sample spectrum.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

o

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.
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o Label the significant peaks corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 3-bromo-1H-quinolin-2-one in a UV-grade solvent (e.g.,
ethanol or methanol) of known concentration (e.g., 11073 M).

o Perform serial dilutions to obtain a final concentration that gives an absorbance reading
between 0.1 and 1.0 (typically in the range of 1x10~> to 1x10~4 M).

e Instrumentation and Data Acquisition:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a quartz cuvette with the pure solvent to be used as the blank/reference.
o Fill a second matched quartz cuvette with the sample solution.

o Record a baseline spectrum with the solvent-filled cuvette in both the sample and
reference beams.

o Place the sample cuvette in the sample beam and record the absorption spectrum over a
wavelength range of 200-800 nm.

e Data Analysis:
o Identify the wavelength of maximum absorbance (Amax) for each absorption band.

o If the concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = ecl).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 3-bromo-1H-quinolin-2-one.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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